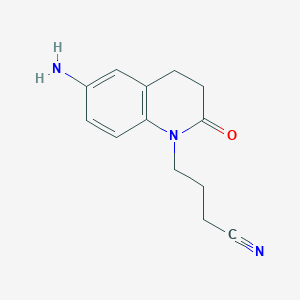

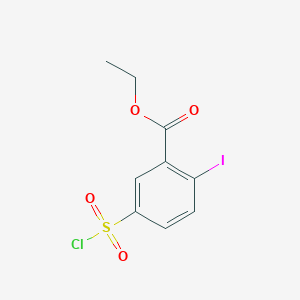

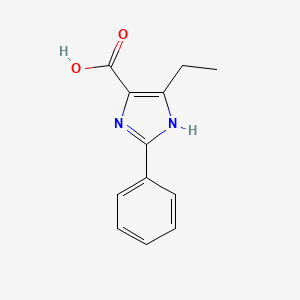

![molecular formula C10H10ClNO3 B1518044 3-[(3-Chloropropanoyl)amino]benzoic acid CAS No. 1153810-62-8](/img/structure/B1518044.png)

3-[(3-Chloropropanoyl)amino]benzoic acid

Vue d'ensemble

Description

Applications De Recherche Scientifique

Biosynthesis and Microbial Production

3-Amino-benzoic acid (3AB) serves as a fundamental building block in the synthesis of various biologically active compounds. A study by Zhang and Stephanopoulos (2016) highlights the use of microbial biosynthesis to produce 3AB from glucose using a co-culture engineering approach in Escherichia coli. This method significantly enhanced 3AB production, demonstrating the potential of microbial systems in the efficient biosynthesis of important chemical compounds Haoran Zhang, G. Stephanopoulos.

Fluorescence Probes and Reactive Oxygen Species Detection

The development of novel fluorescence probes based on derivatives of benzoic acid, such as 2-[6-(4′-amino)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid, has shown significant potential in detecting highly reactive oxygen species (hROS) and distinguishing specific species. This application is crucial in biological and chemical studies to understand the roles of reactive species in various processes Ken-ichi Setsukinai, Y. Urano, K. Kakinuma, H. Majima, T. Nagano.

Antimicrobial Activity

The antimicrobial properties of derivatives containing benzoic acid, such as 3-[(2-Hydroxyphenyl)amino]butanoic acids and their corresponding benzo[b]phenoxazine derivatives, have been investigated. Some of these compounds have exhibited significant antimicrobial activity against various pathogens, indicating their potential as therapeutic agents Kristina Mickevičienė, R. Baranauskaitė, K. Kantminienė, M. Stasevych, O. Komarovska-Porokhnyavets, V. Novikov.

Liquid Crystal Synthesis

Research by Begum et al. (2013) explores the synthesis of unsymmetrical four-ring bent-core liquid crystals derived from 2-methyl 3-amino-benzoic acid, showcasing their potential in creating materials with wide temperature range nematic phases. This work contributes to the development of novel materials for applications in displays and optical devices N. Begum, S. Turlapati, S. Debnath, G. Mohiuddin, D. Sarkar, V. S. R. Nandiraju.

Sensing Biological Zinc

QZ1 and QZ2, fluorescein-based dyes derivatized with 8-aminoquinoline and benzoic acid derivatives, have been developed for sensing biological Zn(II). These compounds offer a large dynamic range for detecting Zn(II), making them useful tools for studying Zn(II) roles in biological systems Elizabeth M. Nolan, J. Jaworski, K. Okamoto, Y. Hayashi, Morgan Sheng, S. Lippard.

Propriétés

IUPAC Name |

3-(3-chloropropanoylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO3/c11-5-4-9(13)12-8-3-1-2-7(6-8)10(14)15/h1-3,6H,4-5H2,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMWZONLMPZNTPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)CCCl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

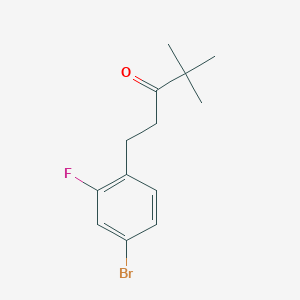

![2-methyl-4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline](/img/structure/B1517963.png)

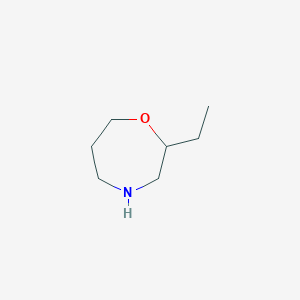

![3-[(2-Hydroxy-2-phenylethyl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B1517970.png)

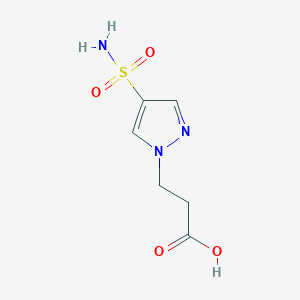

![Ethyl[(4-ethylphenyl)(pyridin-3-yl)methyl]amine](/img/structure/B1517973.png)

![[(Cyclopropylmethyl)carbamoyl]formic acid](/img/structure/B1517979.png)

![6-Amino-1-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B1517983.png)